molecular formula C8H15ClO2 B7911388 hexyl 2-chloroacetate CAS No. 5927-57-1

hexyl 2-chloroacetate

Cat. No.: B7911388
CAS No.: 5927-57-1
M. Wt: 178.65 g/mol
InChI Key: OJGRZJILAIHWIY-UHFFFAOYSA-N
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Description

Hexyl 2-chloroacetate, with the CAS registry number 5927-57-1, is an ester with the molecular formula C8H15ClO2 and a molecular weight of 178.66 g/mol . This compound serves as a valuable alkylating agent and synthetic intermediate in organic and polymer chemistry. Its primary research application is in the synthesis of novel cationic polymeric surfactants and quaternary ammonium compounds (QACs) . In a key application, this compound is used to quaternize amine-containing polymers, resulting in bioactive cationic surfactants. These sophisticated materials are designed for environmental remediation, where they function as effective petrodispersing agents to collect and disperse thin petroleum films from water surfaces, aiding in the cleanup of oil spills . Furthermore, the resulting quaternary ammonium polymers exhibit significant antimicrobial properties. The mechanism of action is believed to involve the electrostatic adsorption of the positively charged quaternary ammonium group onto negatively charged bacterial cell membranes, followed by disruption of the membrane integrity by the lipophilic alkyl chains, leading to cell death . The antimicrobial efficacy of these compounds has been demonstrated against organisms such as the unicellular fungus C. albicans . As a reagent, this compound is characterized by its role in introducing both a reactive site and a hexyl chain, which can enhance the lipophilicity and surface-active properties of the final molecules. This makes it a critical building block in materials science for developing multifunctional agents with combined dispersing and antimicrobial activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

hexyl 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-2-3-4-5-6-11-8(10)7-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGRZJILAIHWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281706
Record name Hexyl chloroacetate
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URL https://comptox.epa.gov/dashboard/DTXSID50281706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5927-57-1
Record name NSC22576
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: hexyl 2-chloroacetate can be synthesized through the esterification of hexanol with chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired ester.

Industrial Production Methods: In an industrial setting, hexyl chloroacetate is produced by reacting hexanol with chloroacetyl chloride in the presence of a base such as pyridine. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: hexyl 2-chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in hexyl chloroacetate can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, hexyl chloroacetate can hydrolyze to form hexanol and chloroacetic acid.

    Reduction: this compound can be reduced to hexyl acetate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under mild to moderate temperatures.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.

    Reduction: Lithium aluminum hydride is used under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include hexyl amine, hexyl alcohol, or hexyl thiol, depending on the nucleophile used.

    Hydrolysis: The primary products are hexanol and chloroacetic acid.

    Reduction: The major product is hexyl acetate.

Scientific Research Applications

Chemical Synthesis

Hexyl 2-chloroacetate is primarily used as an intermediate in organic synthesis. It plays a significant role in the production of various esters and other chemical compounds. For instance, it has been utilized in the alkylation of phenolic compounds, leading to the synthesis of hydroxy-esters that have potential applications in materials science and pharmaceuticals .

Table 1: Chemical Reactions Involving this compound

Reaction Type Reactants Products Yield
EsterificationThis compound + PhenolHydroxy-ester77%
AlkylationThis compound + 4-Hydroxybenzoic acidHydroxy-ester88%
Synthesis of Reactive MesogensThis compound + Cinnamoyl derivativesReactive mesogensVaries

Environmental Impact Studies

Recent studies have investigated the environmental fate of this compound, particularly its degradation products when exposed to chlorination processes. Research indicates that this compound can degrade under chlorination, forming various byproducts that may have ecological implications. For example, when treated with sodium hypochlorite, it contributes to the formation of chlorinated breakdown products, which are identified using gas chromatography-mass spectrometry (GC-MS) .

Case Study: Degradation Pathways

A study examined the degradation of this compound in the presence of sodium hypochlorite and UV light. The results showed that UV treatment significantly altered the degradation pathways, leading to different byproducts compared to non-irradiated conditions. This highlights the importance of environmental factors in the chemical behavior of this compound and its potential impact on aquatic ecosystems .

Toxicological Studies

The toxicological profile of this compound has been assessed in relation to its breakdown products. While the parent compound itself exhibits low toxicity, some degradation products formed during chlorination processes may pose risks to aquatic life. Studies indicate that understanding these toxicological effects is crucial for evaluating the safety of using this compound in consumer products, particularly in sunscreens and other personal care items .

Mechanism of Action

The mechanism of action of hexyl chloroacetate involves its interaction with nucleophiles, leading to the formation of substitution products. The chlorine atom in hexyl chloroacetate is highly reactive and can be easily replaced by other nucleophiles. This reactivity is exploited in various chemical synthesis processes.

Comparison with Similar Compounds

Key Observations:

  • Chlorine Substitution: The α-chloro group in this compound increases its electrophilicity compared to hexyl acetate, making it more reactive in substitution reactions. This contrasts with non-chlorinated esters like hexyl acetate, which are stable and widely used in food and fragrance industries .
  • Alkyl Chain Effects : this compound’s straight-chain structure may offer different solubility and volatility profiles compared to branched analogs like 2-ethylhexyl chloroacetate. For example, branching reduces crystallinity and may enhance compatibility in polymer applications .
  • Acyl Chain Length: Esters with longer acyl chains (e.g., hexyl decanoate) exhibit higher molecular weights and boiling points, limiting their volatility compared to chloroacetates .

Reactivity and Hazard Profiles

  • This compound vs. Ethyl Chloroacetate : Ethyl chloroacetate’s shorter alkyl chain results in higher volatility and acute toxicity. It is incompatible with strong bases and oxidizers, necessitating stringent handling protocols . This compound’s longer alkyl chain likely reduces volatility but may increase persistence in biological systems.
  • Chloroacetate Salts : Sodium chloroacetate (C₂H₂ClO₂Na) is a water-soluble salt with distinct handling requirements, such as immediate eye flushing and medical consultation upon exposure . In contrast, ester forms like this compound may require organic solvents for dissolution.

Biological Activity

Hexyl 2-chloroacetate (C8H15ClO2) is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, antimicrobial, and mutagenic activities, as well as its potential applications in various fields.

This compound is classified as an ester, characterized by the presence of a hexyl group and a chloroacetate moiety. Its molecular weight is approximately 174.66 g/mol. The compound's structure can be represented as follows:

Hexyl 2 chloroacetate C8H15ClO2\text{Hexyl 2 chloroacetate }C_8H_{15}ClO_2

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases.

  • Lipid Peroxidation Assay : Research indicates that this compound exhibits inhibitory effects on lipid peroxidation, with significant dose-dependent activity. The IC50 value was found to be approximately 167.57 µg/mL, suggesting moderate antioxidant activity compared to other tested fractions .
  • Deoxyribose Deprivation Assays : In non-site-specific deoxyribose deprivation assays, this compound demonstrated a fold-increase in protective activity, indicating its potential role in protecting cellular components from oxidative damage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : this compound showed significant antimicrobial activity with MIC values comparable to standard antibiotics. In particular, it exhibited effective inhibition against Staphylococcus aureus, making it a candidate for further exploration in antimicrobial applications .
  • Zone of Inhibition Testing : In disc diffusion assays, this compound produced notable zones of inhibition against tested pathogens, indicating its potential as a natural antimicrobial agent .

Mutagenic Activity

The mutagenic potential of this compound has been investigated through several assays.

  • Ames Test Results : The compound's mutagenicity was assessed using the Ames test with different strains of Salmonella typhimurium. Results indicated varying degrees of mutagenic activity depending on the concentration and the specific strain used. For instance, significant mutagenic effects were observed at higher concentrations, suggesting caution regarding its use in certain contexts .

Case Study: Antioxidant and Antimicrobial Efficacy

A study conducted on the efficacy of this compound revealed its dual role as both an antioxidant and antimicrobial agent. The findings indicated that:

  • The compound effectively reduced oxidative stress markers in vitro.
  • It inhibited the growth of pathogenic bacteria at concentrations that did not compromise cell viability.

These results suggest that this compound could be developed into a natural preservative or therapeutic agent in food and pharmaceutical industries.

Summary Table of Biological Activities

Activity TypeResultIC50/MIC Values
AntioxidantModerate inhibitionIC50 = 167.57 µg/mL
AntimicrobialEffective against S. aureusMIC = Variable (specific studies)
MutagenicityVaries by concentrationSignificant at higher doses

Q & A

Q. What are the recommended safety protocols for handling hexyl 2-chloroacetate in laboratory settings?

Answer: this compound requires stringent safety measures due to its irritant and corrosive properties. Key protocols include:

  • Eye Exposure : Immediate flushing with water for 10–15 minutes, followed by consultation with an ophthalmologist .
  • Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .
  • Ingestion : Rinse mouth (if conscious) and consult a physician .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and fume hoods during synthesis or handling. Gloves must be inspected for integrity before use .

Q. How is this compound synthesized, and what are the critical parameters affecting yield?

Answer: A common method involves esterification of 2-chloroacetic acid with hexanol under acid catalysis (e.g., H₂SO₄). Critical parameters include:

  • Molar Ratio : A 1:1.2 ratio of 2-chloroacetic acid to hexanol minimizes side reactions.
  • Temperature : Maintain 60–70°C to balance reaction rate and avoid decomposition.
  • Catalyst Loading : 2–5% w/w H₂SO₄ optimizes esterification efficiency. Post-synthesis, purify via fractional distillation under reduced pressure (80–90°C at 15 mmHg) .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

Answer: Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester linkage (e.g., δ 4.1 ppm for –OCH₂– and δ 170 ppm for carbonyl) .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 122 for 2-chloroacetate ion) .
  • FTIR : Peaks at 1740 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C–O ester bond) .

Advanced Research Questions

Q. How do hydrolytic dehalogenases interact with this compound, and what kinetic parameters govern enzymatic degradation?

Answer: Hydrolases like Rsc1362 and PA0810 catalyze cleavage of the C–Cl bond via a two-step mechanism:

  • Nucleophilic Attack : Water or hydroxide ions form a tetrahedral intermediate.
  • Ester Hydrolysis : Release of hexanol and 2-chloroacetic acid. Kinetic studies show:
  • kₐₜ : 12–18 s⁻¹ for PA0810 at pH 7.5 .
  • Kₘ : 0.8–1.2 mM, indicating moderate substrate affinity . Optimize assays using stopped-flow spectroscopy or HPLC to monitor chloride release .

Q. What computational insights explain the stability and reaction pathways of this compound isomers?

Answer: Density Functional Theory (DFT) studies reveal:

  • Trans-1,2-chloroacetate is energetically favored (ΔG = −5.2 kcal/mol) over cis isomers due to reduced steric strain .
  • Reaction Pathways : AcCl-mediated esterification proceeds via a carbocation intermediate stabilized by electron-donating hexyl groups . Use Gaussian or ORCA software to model transition states and activation energies .

Q. How does crystallographic analysis inform the solid-state stability of this compound derivatives?

Answer: X-ray diffraction of derivatives (e.g., creatininium 2-chloroacetate) reveals:

  • Hydrogen Bonding : O–H···O interactions (2.6–2.8 Å) enhance lattice stability .
  • Packing Efficiency : Monoclinic crystal systems (space group P2₁/c) with Z = 4 minimize steric clashes . Thermal gravimetric analysis (TGA) correlates stability with decomposition onset temperatures (Tₒ ≈ 180°C) .

Data Contradictions and Resolution

Q. Discrepancies in reported hydrolysis rates: How can experimental variables be standardized?

Answer: Variations in hydrolysis rates (e.g., pH-dependent kₐₜ) arise from:

  • Buffer Effects : Phosphate buffers may chelate metal ions, altering enzyme activity. Use Tris-HCl for consistency .
  • Temperature Control : ±0.5°C fluctuations affect Arrhenius parameters. Use thermostated reactors . Replicate studies under standardized conditions (pH 7.5, 25°C) to resolve inconsistencies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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